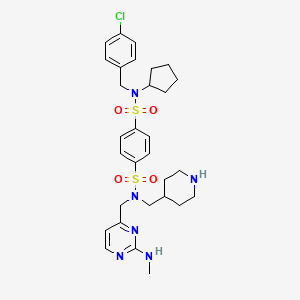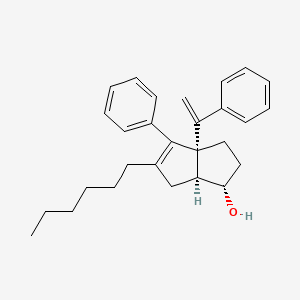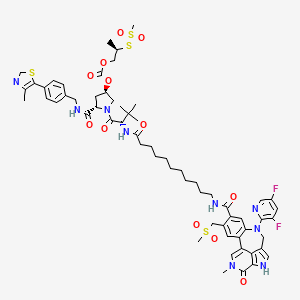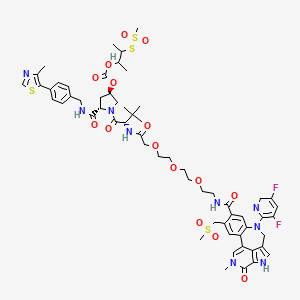
PROTAC BRD4 Degrader-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-10 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-10 typically involves the following steps:
Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is often derived from known BET inhibitors such as JQ1.
Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation and flexibility for the PROTAC molecule.
E3 Ligase Ligand Synthesis: The other end of the linker is attached to a ligand that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Final Assembly: The final PROTAC molecule is assembled by coupling the BRD4 ligand-linker conjugate with the E3 ligase ligand.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the final product.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: PROTAC BRD4 Degrader-10 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of BRD4, which is facilitated by the recruitment of an E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, BRD4 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Ubiquitination Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Proteasomal Degradation Conditions: Cellular environment with active proteasome machinery.
Major Products:
Degraded BRD4 Fragments: The major products are the peptide fragments resulting from the proteasomal degradation of BRD4.
Scientific Research Applications
PROTAC BRD4 Degrader-10 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of BRD4 in cancer progression and to develop targeted therapies for cancers such as leukemia and breast cancer.
Drug Discovery: It serves as a tool for validating BRD4 as a therapeutic target and for developing new PROTAC-based drugs.
Biomolecular Condensates: It is used to study the dynamics of biomolecular condensates and their role in cellular processes.
Mechanism of Action
PROTAC BRD4 Degrader-10 exerts its effects through the following mechanism:
Binding to BRD4: The BRD4 ligand component of the PROTAC binds to the bromodomains of BRD4.
Recruitment of E3 Ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase to the BRD4-PROTAC complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD4, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome, leading to a reduction in BRD4 levels.
Comparison with Similar Compounds
PROTAC BRD4 Degrader-10 can be compared with other similar compounds, such as:
Uniqueness: this compound is unique in its specific design and optimization for targeting BRD4 with high potency and selectivity. Its ability to induce efficient degradation of BRD4 makes it a valuable tool for research and therapeutic applications .
properties
Molecular Formula |
C59H71F2N9O15S4 |
|---|---|
Molecular Weight |
1312.5 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |
InChI |
InChI=1S/C59H71F2N9O15S4/c1-33-51(86-32-66-33)37-12-10-36(11-13-37)24-65-55(73)47-22-41(85-58(76)84-34(2)35(3)87-89(9,79)80)28-70(47)57(75)52(59(4,5)6)67-48(71)30-83-19-18-82-17-16-81-15-14-62-54(72)42-23-46-43(20-38(42)31-88(8,77)78)44-29-68(7)56(74)50-49(44)39(25-63-50)27-69(46)53-45(61)21-40(60)26-64-53/h10-13,20-21,23,25-26,29,32,34-35,41,47,52,63H,14-19,22,24,27-28,30-31H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t34?,35?,41-,47+,52-/m1/s1 |
InChI Key |
FUFQNGIGEJGHCG-YDIRMPGESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
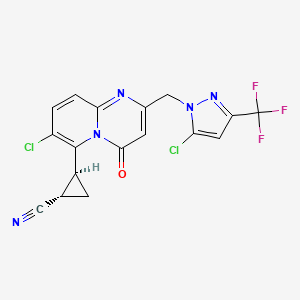
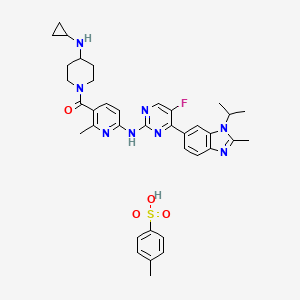
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
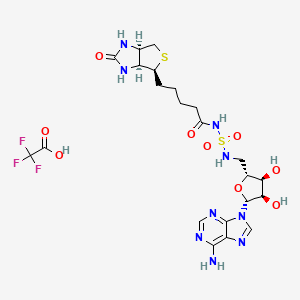
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

